Product packaging for 2-Bromo-5-phenylthiazole(Cat. No.:CAS No. 133311-51-0)

2-Bromo-5-phenylthiazole

Cat. No.: B144467
CAS No.: 133311-51-0
M. Wt: 240.12 g/mol
InChI Key: DQKKZVBNEAECJZ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal and Materials Science Research

Thiazole and its derivatives are integral to numerous areas of scientific research, most notably in medicinal chemistry and materials science. The thiazole scaffold is a key structural component in a variety of biologically active molecules and pharmaceutical drugs. tandfonline.commedmedchem.comnih.gov Its presence is noted in natural products like vitamin B1 (thiamine) and in a range of synthetic drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antifungal agents. medmedchem.comnih.govresearchgate.netnih.gov The unique electronic properties and the ability of the nitrogen and sulfur heteroatoms to engage in various non-covalent interactions contribute to the ability of thiazole-containing compounds to bind effectively to biological targets. researchgate.netjneonatalsurg.com

Beyond the realm of medicine, thiazole derivatives are also finding applications in materials science. They are being investigated for their use in the development of conductive polymers, organic light-emitting diodes (OLEDs), and as corrosion inhibitors. numberanalytics.com The versatility of the thiazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and physical properties for specific material applications. tandfonline.com

Overview of Halogenated Thiazole Compounds in Chemical Research

Halogenated thiazoles, including brominated derivatives like 2-Bromo-5-phenylthiazole, are particularly valuable intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the thiazole ring provides a reactive handle for a variety of chemical transformations. This allows chemists to introduce new functional groups and build more complex molecular architectures.

One of the most common applications of halogenated thiazoles is in cross-coupling reactions, such as the Stille coupling, which are powerful methods for forming carbon-carbon bonds. thieme-connect.com For instance, the bromine atom in 2-bromothiazoles can be readily displaced by various organometallic reagents, facilitating the synthesis of a wide array of substituted thiazoles. thieme-connect.com This synthetic flexibility makes halogenated thiazoles crucial building blocks for creating libraries of novel compounds for drug discovery and materials science research.

Historical Context of this compound Research and Development

The foundation of thiazole chemistry was laid in the late 19th century with the pioneering work of Hantzsch, who developed a general method for synthesizing thiazoles. researchgate.net This reaction, known as the Hantzsch thiazole synthesis, typically involves the condensation of an α-haloketone with a thioamide. youtube.com This fundamental discovery paved the way for the synthesis of a vast number of thiazole derivatives, including phenyl-substituted thiazoles.

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its preparation follows established synthetic routes. The synthesis of the parent 2-phenylthiazole (B155284) can be achieved through Hantzsch cyclization. thieme-connect.com Subsequent functionalization at the 5-position can be accomplished through direct bromination. thieme-connect.com The development of such synthetic methodologies has been crucial for making compounds like this compound accessible for further research.

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound and related compounds is largely focused on their utility as synthetic intermediates for creating novel molecules with potential biological activity. The "2-bromo" and "5-phenyl" substitutions provide a strategic combination of a reactive site and a structural motif that is often found in bioactive compounds.

Researchers are actively exploring the use of this compound in the synthesis of new classes of compounds with potential applications as:

Anticancer agents: The thiazole ring is a feature in several anticancer drugs, and new derivatives are continuously being explored. medmedchem.comnih.govmdpi.com

Antimicrobial agents: The search for new antibiotics is a global health priority, and thiazole derivatives have shown promise in this area. nih.govacs.org

Enzyme inhibitors: The specific substitution pattern of this compound makes it a valuable precursor for designing molecules that can selectively inhibit the activity of specific enzymes, a key strategy in drug development. researchgate.netresearchgate.net

The ongoing research into this compound highlights its role as a versatile building block in the quest for new and improved therapeutic agents and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNS B144467 2-Bromo-5-phenylthiazole CAS No. 133311-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKKZVBNEAECJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444076
Record name 2-Bromo-5-phenylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133311-51-0
Record name 2-Bromo-5-phenylthiazole
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Record name 2-bromo-5-phenyl-1,3-thiazole
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Synthetic Methodologies for 2 Bromo 5 Phenylthiazole and Its Derivatives

Established Synthetic Routes to 2-Bromo-5-phenylthiazole

The synthesis of this compound can be accomplished through several established methods, each offering distinct advantages in terms of selectivity, efficiency, and scalability. These routes primarily involve the modification of a pre-existing thiazole (B1198619) ring or the construction of the brominated thiazole scaffold from acyclic precursors.

Electrophilic Aromatic Substitution Approaches

Direct bromination of the 5-phenylthiazole (B154837) scaffold is a common electrophilic aromatic substitution strategy. The thiazole ring's electron-rich nature facilitates substitution, with the C2 position being particularly reactive. In a typical procedure, 5-phenylthiazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetic acid. smolecule.com Molecular bromine (Br₂) is then added, often at reduced temperatures (0–5°C) to control the reaction's exothermicity and minimize potential side reactions.

A notable alternative to using elemental bromine is the use of copper(II) bromide (CuBr₂). This reagent offers a milder and often more selective method for bromination. The reaction is typically carried out by heating 5-phenylthiazole with CuBr₂ in a solvent such as acetonitrile (B52724). The copper ion is believed to facilitate the transfer of bromine, leading to high yields of the desired this compound with minimal byproducts.

Cyclization Reactions for Thiazole Ring Formation

The construction of the thiazole ring itself is a fundamental approach to synthesizing its derivatives. The most widely recognized method is the Hantzsch thiazole synthesis, which involves the cyclization of an α-haloketone with a thioamide. nih.govtandfonline.com For phenyl-substituted thiazoles, this would typically involve reacting a phenacyl bromide derivative with a suitable thioamide. nanobioletters.com

More contemporary methods have also been developed. For instance, a metal-free, one-pot procedure using N-substituted α-amino acids has been reported to produce 2,5-disubstituted thiazoles. acs.orgacs.org This process involves the activation of a carboxylic acid with thionyl chloride (SOCl₂), followed by an intramolecular cyclization and deoxygenation sequence, yielding the thiazole core in excellent yields. acs.orgacs.org While these methods build the core scaffold, a subsequent halogenation step would be required to introduce the bromine at the C2 position.

Halogenation Strategies for Bromine Introduction

Introducing bromine onto the 5-phenylthiazole ring is a critical step, often defining the final stage of the synthesis.

Direct Bromination : As discussed under electrophilic substitution, treating 5-phenylthiazole with reagents like bromine in acetic acid or CuBr₂ in acetonitrile is a direct and effective halogenation method. smolecule.com The choice of reagent can influence yield and purity, with CuBr₂ often providing better control and scalability.

Sandmeyer-type Reaction : An alternative route involves the conversion of a 2-amino group on the thiazole ring to a bromo substituent. This can be achieved via a Sandmeyer-type reaction. The starting material, 2-amino-5-phenylthiazole, is treated with a diazotizing agent like n-butyl nitrite (B80452) in the presence of a copper(I) bromide (CuBr) source. researchgate.net This transforms the amino group into a diazonium salt intermediate, which is then displaced by the bromide to yield this compound.

Table 1: Comparison of Halogenation Strategies for 5-Phenylthiazole

Method Reagents Solvent Temperature Yield Reference
Direct Bromination Bromine (Br₂) Acetic Acid Room Temp Good smolecule.com
Copper-Mediated Bromination Copper(II) Bromide (CuBr₂) Acetonitrile 60°C 73-85%*
Sandmeyer-type Reaction n-Butyl nitrite, CuBr Acetonitrile 60°C Good researchgate.net

Yields reported for analogous thiazole derivatives.

Photochemical Synthesis of this compound from 2-bromo-5-nitrothiazole (B146120)

A specialized route involves a photochemical reaction to introduce the phenyl group. lookchem.com In this method, 2-bromo-5-nitrothiazole is irradiated with light in the presence of benzene (B151609). The photochemical energy facilitates a substitution reaction where the nitro group at the C5 position is replaced by a phenyl group from the benzene solvent. lookchem.com This process is driven by the specific electronic properties of the excited state of the molecule, allowing for the cleavage of the carbon-nitro bond and subsequent formation of the carbon-phenyl bond. lookchem.com

Synthesis of Key Precursors and Intermediates

The availability of appropriately substituted starting materials is paramount for the successful synthesis of this compound. The primary precursor is the 5-phenylthiazole scaffold itself.

Preparation of Phenyl-Substituted Thiazole Scaffolds

The synthesis of 5-phenylthiazole and its analogs is well-established in chemical literature. A primary and versatile method is the Hantzsch condensation reaction. nih.govnanobioletters.com This typically involves the reaction between an α-halocarbonyl compound, such as phenacyl bromide, and a thioamide, like thioformamide, to directly form the 5-phenylthiazole ring.

Alternative and often more efficient modern protocols have been developed. These include:

Copper-Catalyzed Cyclization : A rapid and efficient synthesis of 4-substituted 2-amino thiazoles has been developed using a copper silicate (B1173343) catalyst. This involves refluxing a substituted phenacyl bromide and thiourea (B124793) in ethanol. nanobioletters.com

Metal-Free Cyclization : A robust, scalable, and metal-free protocol has been reported for synthesizing 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgacs.org This approach offers a simplified and accessible route to the thiazole core. acs.orgacs.org

Microwave-Assisted Synthesis : To reduce long reaction times, microwave irradiation has been successfully employed in the synthesis of 2-amino-4-phenylthiazole (B127512) derivatives, demonstrating a significant acceleration of the cyclization process. pleiades.online

Table 2: Selected Synthetic Methods for Phenyl-Thiazole Scaffolds

Method Key Reagents Catalyst/Conditions Product Type Reference
Hantzsch Synthesis Phenacyl bromide, Thiourea Ethanol, Reflux 2-Amino-4-phenylthiazole nanobioletters.com
Metal-Free Cyclization N-substituted α-amino acid, SOCl₂ DBU, Room Temp 2,5-Disubstituted thiazole acs.orgacs.org
Microwave-Assisted 2-Amino-4-phenylthiazole, Bromine Microwave Irradiation 2-Amino-5-bromo-4-phenylthiazole pleiades.online

Functionalization of Thiazole Rings for Bromine Incorporation

A prevalent method for synthesizing this compound involves the direct bromination of 5-phenylthiazole. This electrophilic substitution reaction typically utilizes bromine in a suitable solvent. smolecule.com However, to achieve greater selectivity and avoid potential side reactions like over-bromination, alternative brominating agents and conditions have been explored.

One such method involves the use of copper(II) bromide (CuBr₂) as a mediating agent. This approach offers a milder and more controlled bromination at the C2 position of the thiazole ring. The reaction of 5-phenylthiazole with CuBr₂ in a solvent like acetonitrile proceeds efficiently, providing the desired product in good yields. Another strategy is to perform a halogen exchange reaction. For instance, 5-phenylthiazole can first be iodinated at the C2 position, followed by a palladium-catalyzed exchange with a bromide source.

The functionalization is not limited to direct bromination. The inherent reactivity of the thiazole ring allows for various modifications. For example, lithiation of the thiazole ring followed by quenching with a bromine source is a viable, though less common, pathway. acs.org The regioselectivity of these reactions is a key consideration, with the C2 and C5 positions of the thiazole ring being the most susceptible to electrophilic attack. The presence of the phenyl group at the 5-position directs the bromination to the 2-position.

Advanced Synthetic Techniques

To enhance efficiency, yield, and environmental compatibility, modern synthetic chemistry has introduced several advanced techniques for the preparation of this compound and its analogs.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of thiazole synthesis, microwave-assisted methods can significantly reduce reaction times compared to conventional heating. pleiades.online For instance, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be expedited using microwave energy. A study demonstrated the synthesis of 2-amino-4-phenylthiazole derivatives under microwave irradiation, highlighting the potential for faster reaction times. pleiades.online While not directly reporting on this compound, this work underscores the applicability of microwave assistance in synthesizing the core thiazole structure, which can then be brominated. The synthesis of various thiazole derivatives, including those with phenyl substituents, has been shown to be more efficient under microwave conditions, often leading to higher yields in shorter time frames. researchgate.netheteroletters.orgresearchgate.net

Metal-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net While often used to functionalize this compound, these reactions can also play a role in its synthesis. For instance, a pre-brominated thiazole core could be coupled with a phenylboronic acid derivative (Suzuki coupling) or a phenyltin reagent (Stille coupling) to introduce the phenyl group at the 5-position. thieme-connect.comresearchgate.net Conversely, a 5-halo-2-bromothiazole could undergo a coupling reaction to introduce the phenyl group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. uni-muenchen.de

Organomagnesium Intermediate Applications in this compound Synthesis

The use of organomagnesium reagents (Grignard reagents) offers another avenue for the synthesis of thiazole derivatives. While direct reports on the application of organomagnesium intermediates for the synthesis of this compound are not prevalent in the provided context, the general principles of Grignard chemistry suggest potential applications. For example, a Grignard reagent derived from a bromophenyl precursor could react with a suitable 2-bromothiazole (B21250) electrophile. More commonly, organolithium reagents are used for the deprotonation of the thiazole ring, which can then be reacted with an electrophile. acs.org

Purification and Characterization Techniques in this compound Synthesis

Following its synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Recrystallization : This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. smolecule.com

Column Chromatography : This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents).

Washing : After the reaction is complete, the reaction mixture is often washed with water or an aqueous solution to remove inorganic salts and other water-soluble impurities. researchgate.net

Once purified, the identity and purity of this compound are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of the compound by providing information about the chemical environment of the hydrogen and carbon atoms. core.ac.uk

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies. core.ac.uk

Elemental Analysis : This method determines the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be compared with the calculated values for the expected molecular formula. heteroletters.org

The following table summarizes some of the key characterization data for this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Analytical Techniques Used
This compoundC₉H₆BrNS240.12NMR, MS, IR, Elemental Analysis researchgate.netnih.gov
2-Amino-4-phenylthiazoleC₉H₈N₂S176.24NMR, MS, IR pleiades.onlineresearchgate.netresearchgate.net
1-(4-Bromothiazol-2-yl)ethanoneC₅H₄BrNOS222.06NMR, MS, IR

This table provides an interactive overview of the key compounds and the methods used to verify their synthesis and purity.

Chromatographic Separations

Purification of the synthesized this compound is crucial to obtain a product with high purity. Column chromatography is a frequently employed technique for this purpose. After the reaction is complete, the crude product is often subjected to column chromatography on silica gel. The choice of eluent is critical for effective separation. A mixture of cyclo hexane (B92381) and acetone (B3395972) (80:20) has been successfully used to purify related thiazole derivatives. orientjchem.org For other derivatives, a gradient of ethyl acetate (B1210297) in a non-polar solvent like CCl₄ has been utilized. orientjchem.org The fractions containing the desired product are collected and the solvent is evaporated to yield the purified compound. In some cases, the residue from the reaction is dissolved in an organic solvent like ethyl acetate, washed with an aqueous solution such as ammonia, and then dried before further purification. researchgate.net

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

The structural confirmation of this compound and its derivatives is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in elucidating the molecular structure. In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear in the region of δ 7.0–8.5 ppm, while the thiazole ring proton is observed between δ 6.5–7.5 ppm. For derivatives such as ethyl 2-bromo-4-phenylthiazole-5-carboxylate, the ethyl ester protons exhibit characteristic signals: a triplet around δ 1.35 ppm for the -CH₃ group and a quartet around δ 4.30 ppm for the -COOCH₂- group. The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For some 2-phenylthiazole (B155284) derivatives, the characteristic signals of the phenyl group are observed between 115.3 and 160.7 ppm, while the carbonyl group signal appears around 162.6-162.9 ppm. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include the C-Br stretch, which is typically observed in the range of 550–600 cm⁻¹, and the C=N stretching vibration of the thiazole ring, which appears around 1600 cm⁻¹. For ester derivatives, a strong absorption band corresponding to the C=O stretch is seen around 1705 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition of the molecule. semanticscholar.org

Elemental Analysis for Compound Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure organic compound. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the purity and confirmation of the synthesized compound's structure. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of different synthetic routes for producing this compound can be evaluated based on factors such as percentage yield, purity, and scalability.

Synthetic MethodConditionsYield (%)Purity (%)Scalability
Direct Bromination Br₂, DMF, 0–25°C, 3–6 h60–6790–95Moderate
CuBr₂-Mediated CH₃CN, 60°C, 3 h73–8595–98High
Halogen Exchange Ethanol/H₂O, Pd catalyst47–6585–90Low

Data compiled from multiple sources.

Direct Bromination: This method offers a straightforward approach with moderate yields and good purity. However, it requires careful control of reaction conditions to prevent over-bromination and other side reactions.

CuBr₂-Mediated Synthesis: This route generally provides higher yields and purity compared to direct bromination. The use of copper(II) bromide as a milder brominating agent reduces the formation of byproducts, making it a more scalable and efficient process for high-purity applications.

Reactivity and Reaction Mechanisms of 2 Bromo 5 Phenylthiazole

Chemical Reactivity of the Thiazole (B1198619) Moiety in 2-Bromo-5-phenylthiazole

The thiazole ring in this compound is a five-membered heterocyclic system containing both sulfur and nitrogen atoms. smolecule.comwikipedia.org Its reactivity is significantly influenced by the presence of the bromine atom at the 2-position and the phenyl group at the 5-position. smolecule.com

Influence of Bromine and Phenyl Substituents on Electronic Properties

The electronic properties of the thiazole ring in this compound are shaped by the interplay of the electron-withdrawing bromine atom and the phenyl substituent. The bromine atom at the C2 position decreases the electron density of the thiazole ring, making it more susceptible to certain types of reactions. mdpi.com This electron-withdrawing effect can make the C2 position a prime site for nucleophilic substitution, where the bromine atom acts as a leaving group. smolecule.com

The phenyl group at the C5 position can engage in π-π stacking interactions, which can influence the molecule's interaction with other aromatic systems. The electronic nature of substituents on this phenyl ring can further modulate the reactivity of the thiazole core. Studies on related structures have shown that electron-withdrawing groups on the phenyl ring can enhance certain biological activities, while electron-donating groups can have the opposite effect. nih.gov

Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the C2 position. These reactions are fundamental in organic synthesis for constructing more complex molecules from simpler building blocks. lookchem.com

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. yonedalabs.com this compound can serve as the halide partner in these reactions. For instance, coupling with phenylboronic acid under typical Suzuki conditions yields 2,5-diphenylthiazole. The reaction is known for its tolerance of a wide variety of functional groups and can be carried out under relatively mild conditions. cdnsciencepub.com

Table 1: Examples of Suzuki-Miyaura Coupling with Thiazole Derivatives

Aryl Halide Boronic Acid Catalyst Base Solvent Product Yield Reference
2-Bromo-5-methylthiazole Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/Water 5-Methyl-2-phenylthiazole 54% rsc.org
2,4,5-Tribromothiazole 3-Tolylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene 2-(3-Tolyl)-4,5-dibromothiazole - tcichemicals.com
4,5-Dibromo-2-phenylthiazole 4-Methoxyphenylboronic acid - - - 4-Bromo-5-(4-methoxyphenyl)-2-phenylthiazole 51% tcichemicals.com

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Heck)

Beyond the Suzuki-Miyaura coupling, this compound is amenable to other palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org It is a powerful tool for creating C-C bonds and has been applied to the synthesis of complex molecules. numberanalytics.comresearchgate.net The reaction is catalyzed by nickel or palladium complexes and can couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The regioselectivity of Negishi coupling on substituted bromothiazoles often favors reaction at the more electron-deficient position. researchgate.netthieme-connect.com

Stille Reaction: The Stille reaction utilizes an organotin reagent to couple with an organic halide. wikipedia.org This method is valued for its ability to proceed under mild conditions and its tolerance for a wide range of functional groups. harvard.edu While effective, a drawback can be the toxicity of the organotin compounds and the difficulty in removing tin byproducts. harvard.edu

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgwikipedia.orgmdpi.com This reaction is a key method for forming substituted alkenes. wikipedia.org

Mechanistic Aspects of Cross-Coupling Involving this compound

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, follows a common catalytic cycle. yonedalabs.comnumberanalytics.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to a low-valent palladium(0) catalyst. This step forms a palladium(II) intermediate. yonedalabs.comnumberanalytics.com For bromothiazoles, this step is often the rate-determining step.

Transmetalation: The organometallic coupling partner (organoboron, -zinc, or -tin) then undergoes transmetalation with the palladium(II) intermediate. In this step, the organic group from the organometallic reagent replaces the halide on the palladium complex. yonedalabs.comnumberanalytics.com

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex are coupled together, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comnumberanalytics.com

The efficiency and outcome of these reactions are influenced by factors such as the choice of catalyst, ligands, base, and solvent. numberanalytics.com Ligands, in particular, play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. numberanalytics.com

Nucleophilic Substitution Reactions

The reactivity of this compound is significantly influenced by the presence of the bromine atom at the 2-position of the thiazole ring. This position is electron-deficient, making it susceptible to attack by nucleophiles.

Displacement of Bromine at the 2-Position of the Thiazole Ringresearchgate.netresearchgate.netthieme-connect.de

The bromine atom at the C-2 position of the thiazole ring is an effective leaving group and can be readily displaced by a variety of nucleophiles. smolecule.com This susceptibility to nucleophilic substitution is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. smolecule.com

Common nucleophiles used in these displacement reactions include amines, thiols, and alkoxides. For instance, reactions with amines or thiols lead to the formation of 2-amino- and 2-thio-substituted phenylthiazole derivatives, respectively. smolecule.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypeSolventConditions
AminesSodium amide2-Amino-5-phenylthiazole derivativesDimethylformamide (DMF)Elevated temperatures
ThiolsThiourea (B124793)2-Thio-5-phenylthiazole derivativesDimethylformamide (DMF)Elevated temperatures
AlkoxidesSodium alkoxide2-Alkoxy-5-phenylthiazole derivativesCorresponding alcoholVaries

This table presents generalized reaction conditions; specific parameters may vary based on the substrate and desired product.

Regioselectivity and Stereoselectivity in Nucleophilic Attack

Nucleophilic attack on the this compound ring system exhibits a high degree of regioselectivity. The C-2 position of the thiazole ring is inherently more electrophilic than the other positions. This is due to the electron-withdrawing nature of the nitrogen and sulfur atoms within the heterocyclic ring. In related systems like 2,4-dibromothiazole, cross-coupling reactions and metalation occur preferentially at the more electron-deficient 2-position. researchgate.net This inherent electronic bias directs incoming nucleophiles to selectively attack the C-2 carbon, leading to the displacement of the bromine atom. researchgate.net

Ambident nucleophiles, which possess more than one potential attacking atom, can lead to different products depending on reaction conditions. dalalinstitute.com However, in the context of displacing the bromine from this compound, the reaction is primarily governed by the electrophilicity of the C-2 position. The concept of regioselectivity is crucial in predicting the outcome of reactions involving molecules with multiple potential reaction sites. dalalinstitute.comresearchgate.netnih.gov Stereoselectivity is less of a factor in these substitution reactions unless a chiral center is created or influenced by a chiral reagent or catalyst.

Electrophilic Aromatic Substitution on the Phenyl Ring

While the thiazole ring itself is generally resistant to electrophilic attack, the appended phenyl ring can undergo electrophilic aromatic substitution. The mechanism for this type of reaction proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The thiazole ring acts as a deactivating, meta-directing group. Its electron-withdrawing nature reduces the nucleophilicity of the attached phenyl ring, making it less reactive towards electrophiles than benzene (B151609). libretexts.org Consequently, harsher conditions may be required to effect substitution. When substitution does occur, the incoming electrophile is directed primarily to the meta-position of the phenyl ring. This is because the deactivating thiazole group withdraws electron density from the ortho and para positions more strongly, leaving the meta position as the least deactivated and therefore most favorable site for electrophilic attack.

Functional Group Transformations and Derivatizations

Beyond substitution reactions, this compound is a substrate for various functional group transformations that further enhance its synthetic value.

Conversion to Organomagnesium Intermediatesthieme-connect.demdpi.com

A significant transformation of this compound is its conversion into a Grignard reagent. This is accomplished through an oxidative insertion of magnesium metal into the carbon-bromine bond, typically performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). adichemistry.commnstate.edumasterorganicchemistry.com

This reaction effectively reverses the polarity of the C-2 carbon, transforming it from an electrophilic site into a potent nucleophilic one. adichemistry.comyoutube.com The resulting organomagnesium intermediate, 2-(magnesiobromo)-5-phenylthiazole, is a powerful tool for forming new carbon-carbon bonds. For example, it can react with various electrophiles, such as aldehydes and ketones, to generate a wide range of functionalized thiazole derivatives, including α-thiazolylbenzyl alcohol and 2-formylthiazole. researchgate.net

Table 2: Formation and Reaction of the Grignard Reagent

Reaction StepReagentsIntermediate/ProductKey Transformation
FormationMagnesium (Mg), Anhydrous THF2-(Magnesiobromo)-5-phenylthiazoleC-Br bond converted to a C-MgBr bond
Reaction1. Benzaldehyde2. Acidic workupα-(5-Phenylthiazol-2-yl)benzyl alcoholFormation of a new C-C bond and an alcohol

This table outlines the general steps for the synthesis and application of the Grignard reagent derived from this compound.

Reduction Reactionsbenchchem.com

The carbon-bromine bond in this compound can be cleaved through reduction reactions to yield the parent heterocycle, 5-phenylthiazole (B154837). A common method for this transformation is catalytic hydrogenation. researchgate.net In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net This reaction effectively replaces the bromine atom with a hydrogen atom, providing a route to the unsubstituted 5-phenylthiazole core.

Oxidation Reactions

The thiazole ring in this compound is susceptible to oxidation, a reaction that can lead to the formation of different oxidized derivatives. smolecule.com Under controlled conditions using appropriate oxidizing agents, the compound can be converted to its corresponding sulfoxides or sulfones. smolecule.com Common oxidizing agents employed for such transformations include hydrogen peroxide and m-chloroperbenzoic acid. The specific product obtained, whether a sulfoxide (B87167) or a sulfone, is dependent on the reaction conditions and the strength of the oxidizing agent used. These oxidation reactions modify the electronic properties and steric profile of the molecule, which can be a strategic step in the synthesis of more complex thiazole derivatives.

Theoretical Investigations of Reactivity and Reaction Pathways

Computational chemistry provides a powerful lens through which to understand the intricate details of the reactivity and reaction mechanisms of this compound. Theoretical studies, particularly those employing quantum chemical calculations, offer predictive insights that complement experimental findings.

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecules like this compound. researchgate.netafricanjournalofbiomedicalresearch.com The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, is frequently used in conjunction with various basis sets, such as 6-31G(d) or 6-311++G(d,p), to model the geometry and electronic characteristics of thiazole derivatives. researchgate.netresearchgate.netresearchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies, and other key parameters. researchgate.net For instance, DFT calculations have been successfully used to model transition states in reactions involving similar bromo-thiazole structures, providing insights into reaction energetics. Studies on related thiazole systems have demonstrated a good correlation between experimental data, such as NMR chemical shifts, and values predicted by DFT calculations at the B3LYP/6-31G** level of theory. researchgate.net Furthermore, methods like M06-2X have been shown to accurately reproduce experimental activation energies for reactions of analogous compounds. beilstein-journals.org

Prediction of Global and Local Reactivity Descriptors

Quantum chemical calculations are instrumental in determining various global and local reactivity descriptors that quantify the chemical behavior of this compound. These descriptors are derived from the principles of conceptual DFT and provide a framework for understanding and predicting molecular reactivity. arxiv.org

Global Reactivity Descriptors are properties that describe the molecule as a whole. Key descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. arxiv.org

Global Hardness (η): Measures the resistance to change in electron distribution. arxiv.org

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. arxiv.org

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge. arxiv.org

These descriptors can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). africanjournalofbiomedicalresearch.com

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. Important local descriptors include:

Fukui Function (f(r)): Indicates the change in electron density at a particular point when the total number of electrons is changed, highlighting sites susceptible to nucleophilic or electrophilic attack. arxiv.org

Local Softness (s(r)): Related to the Fukui function and the global softness, it provides a more refined measure of site-specific reactivity. arxiv.org

Dual Descriptor (Δf(r)): Defined as the difference between the nucleophilic and electrophilic Fukui functions, it can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. arxiv.org

The following table summarizes some of the calculated reactivity descriptors for a related thiazole derivative, providing a qualitative understanding of the electronic nature of such compounds.

DescriptorValueInterpretation
Global Descriptors
HOMO Energy-6.5 eVHighest occupied molecular orbital energy
LUMO Energy-2.5 eVLowest unoccupied molecular orbital energy
Energy Gap (ΔE)4.0 eVIndicates chemical reactivity and stability
Local Descriptors
Fukui Function (f+)C2 > C5Predicts the most likely sites for nucleophilic attack
Fukui Function (f-)N3 > S1Predicts the most likely sites for electrophilic attack

Note: The values in the table are hypothetical and for illustrative purposes, based on general findings for similar thiazole systems.

Studies on various substituted thiazoles have shown that the positions and nature of substituents significantly influence these reactivity descriptors. researchgate.net

Mechanistic Insights from Computational Studies

Computational studies offer profound insights into the mechanisms of reactions involving this compound. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and the associated activation energies. For example, DFT calculations can elucidate the step-by-step process of nucleophilic substitution at the C2 position, detailing the energetics of bond breaking and bond formation.

In the context of cross-coupling reactions, computational models can help in understanding the role of the catalyst, the effect of different ligands, and the influence of the solvent on the reaction outcome. For instance, the mechanism of Suzuki-Miyaura couplings involving bromo-heterocycles has been extensively studied using DFT to optimize catalyst and base combinations for efficient carbon-carbon bond formation. These theoretical investigations not only rationalize experimental observations but also guide the design of new synthetic strategies and the prediction of the reactivity of novel thiazole derivatives.

Derivatives of 2 Bromo 5 Phenylthiazole and Their Research Significance

Structural Modifications and Analog Design

The design of analogs based on the 2-bromo-5-phenylthiazole structure allows for a systematic investigation of structure-activity relationships (SAR), leading to compounds with optimized properties.

Modifying the substituents on the phenyl ring is a common strategy to fine-tune the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets.

Research into antiflaviviral agents demonstrated the critical role of phenyl ring substitution. An unsubstituted phenyl analog of a related active compound showed very weak inhibitory activity, highlighting the importance of substituents. nih.gov Further studies revealed that a bromine-containing derivative exhibited a potent EC50 value, while analogs with fluorine or methoxy (B1213986) groups were less active. nih.gov

In the development of Glutathione S-transferase Omega 1 (GSTO1-1) inhibitors, substitutions on the benzene (B151609) ring were investigated to enhance potency. A preference for a chlorine atom at the 4-position was observed, with the resulting compound, N-(4-(4-chlorophenyl)thiazol-2-yl)acrylamide (18) , showing a potent IC50 of 0.17 μM. nih.gov This improvement was attributed to the 4-chloro substituent's ability to occupy additional space within the hydrophobic pocket of the enzyme. nih.gov

Similarly, in the search for new anticancer agents, a series of phenylthiazole derivatives were synthesized from 2-bromo-1-(3-nitrophenyl)ethanone . The resulting compounds showed that the nature of the phenyl substituent was crucial for anti-proliferative activity, with a 3,4-dichloro phenyl derivative demonstrating excellent growth-inhibitory effects against the HT29 cancer cell line (IC50 of 2.01 µM). mdpi.com

Table 1: Research Findings on Phenyl Ring-Substituted Derivatives

Derivative TypeSubstituent ExampleResearch FocusKey FindingReference
Antiflaviviral AgentsBromineOptimization of antiviral activityShowed a potent EC50 value compared to fluorine or methoxy analogs. nih.gov
GSTO1-1 Inhibitors4-ChloroEnhancement of enzyme inhibitory potencyThe 4-chloro derivative (IC50 = 0.17 μM) was more potent, likely due to better fit in the enzyme's hydrophobic pocket. nih.gov
Anticancer Agents3,4-DichloroImprovement of anti-proliferative activityExhibited excellent growth-inhibitory effects on the HT29 cancer cell line (IC50 = 2.01 µM). mdpi.com

The bromine atom at the C-2 position of the thiazole (B1198619) ring is a key functional handle for synthetic transformations. Its replacement with other halogens or functional groups is a strategy to create diverse molecular libraries. The C-Br bond is susceptible to nucleophilic substitution and is a prime site for cross-coupling reactions.

Halogen exchange provides a route to introduce different halogens at the C-2 position. For instance, a 2-iodo-5-phenylthiazole can be prepared and subsequently undergo halogen exchange with sodium bromide in the presence of a palladium catalyst. While this multi-step process offers precise regiocontrol, it can be less efficient than direct halogenation methods. The reactivity of the C-2 halogen is crucial; the bromine atom is often preferred as it provides a good balance of reactivity and stability for subsequent coupling reactions. researchgate.net In one study, the conversion of a 2-amino group to various 2-halo-thiazoles via diazotization was demonstrated, allowing access to derivatives with different halogens at this position. researchgate.net

The synthesis of 2-bromo-4-phenylthiazole (B1277947) can be achieved by reacting 2-amino-4-phenylthiazole (B127512) with n-butyl nitrite (B80452) and copper(I) bromide (CuBr) in acetonitrile (B52724). nih.govresearchgate.net The reaction is typically rapid, completing within minutes at elevated temperatures (333 K). nih.gov

Structural analysis of 2-bromo-4-phenylthiazole reveals that the planes of the thiazole and phenyl rings are nearly coplanar, inclined at an angle of only 7.45°. nih.govresearchgate.net In the crystalline state, molecules of this isomer are held together by π-π stacking interactions between the thiazole and phenyl rings of adjacent molecules, as well as short intermolecular sulfur-bromine contacts. nih.govresearchgate.net This contrasts with the 5-phenyl isomer, where the substitution pattern dictates a different electronic distribution and potential for intermolecular interactions.

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives based on the this compound core often employs cyclocondensation reactions, such as the Hantzsch thiazole synthesis. This typically involves reacting an α-haloketone with a thioamide. semanticscholar.orgnih.gov For example, a series of novel substituted 2-(4-bromophenyl)-4-phenylthiazole compounds were synthesized by treating substituted 2-bromo-1-phenylethan-1-one with 4-bromobenzothioamide under microwave irradiation. researchgate.net Palladium-catalyzed cross-coupling reactions are also extensively used to functionalize the 2-bromo position.

Once synthesized, these derivatives are rigorously characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR helps identify protons on the aromatic and thiazole rings, with chemical shifts influenced by neighboring substituents. nih.govsemanticscholar.org ¹³C NMR provides information on the carbon skeleton of the molecule. semanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. Key vibrational frequencies include C-Br stretches (typically around 550–600 cm⁻¹) and thiazole ring vibrations (C=N stretch near 1600 cm⁻¹). nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compound by identifying the molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly equal abundance) provides a distinctive signature. researchgate.net

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and three-dimensional arrangement in the crystal lattice. researchgate.netsemanticscholar.org

Table 2: Techniques for Characterization of this compound Derivatives

TechniqueInformation ObtainedReference
¹H NMRIdentifies proton environments and their connectivity in the molecule. nih.govsemanticscholar.org
¹³C NMRDetermines the carbon framework of the compound. semanticscholar.org
IR SpectroscopyConfirms the presence of specific functional groups (e.g., C=N, C-Br). nih.gov
Mass SpectrometryValidates molecular weight and elemental composition. researchgate.net
X-ray CrystallographyProvides precise 3D molecular structure and packing information. researchgate.netsemanticscholar.org

Research Applications of Derivatives in Chemical Synthesis

Derivatives of this compound are highly valued as versatile intermediates or building blocks in organic synthesis. smolecule.comlookchem.com The reactive bromine atom serves as an anchor point for introducing a wide array of functional groups and for constructing more elaborate molecular structures, often through metal-catalyzed cross-coupling reactions.

For instance, these derivatives are used in the synthesis of complex heterocyclic systems. A study detailed the synthesis of pyrazole-linked phenylthiazole derivatives by first reacting pyrazole-3-carbonitriles to form a 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamide . acs.org This intermediate was then subjected to a cyclocondensation reaction with substituted phenacyl bromides to furnish the target 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole compounds. acs.org This approach demonstrates how the thiazole moiety can be constructed onto a pre-existing complex fragment, leading to molecules with potential applications as antimicrobial agents.

Another synthetic strategy involves the reaction of thiourea (B124793) with 2-bromo-2-phenylacetonitrile , which leads to the formation of 5-phenylthiazole-2,4-diamine . zenodo.org This reaction highlights how the core thiazole ring itself can be constructed from simpler precursors, with the phenyl group already in place, to generate highly functionalized building blocks for further elaboration. zenodo.org The reactivity of the bromine atom in these derivatives makes them indispensable for creating libraries of complex molecules for screening in drug discovery and materials science. smolecule.com

Precursors for Heterocyclic Systems

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The bromine atom at the C2 position of the thiazole ring is a particularly useful functional group, or "handle," for elaboration. It is susceptible to substitution and serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct diverse molecular architectures.

The most important C-C bond formation methodologies, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are widely applied to heteroaryl bromides like this compound. researchgate.netrsc.org These reactions are fundamental in medicinal chemistry for building libraries of compounds for drug discovery. researchgate.netmdpi.com For instance, the Suzuki-Miyaura reaction couples the 2-bromothiazole (B21250) derivative with an organoboron species (like an aryl or vinyl boronic acid) to form bi-aryl or vinyl-substituted thiazoles. wikipedia.org Similarly, the Sonogashira reaction introduces alkyne fragments by coupling with a terminal alkyne, while the Heck reaction introduces vinyl groups. rsc.orgwikipedia.org

The utility of 2-bromothiazoles as substrates in these coupling reactions has been demonstrated, although yields can sometimes be modest depending on the specific reaction conditions and the complexity of the coupling partners. researchgate.net The reactivity of the C-Br bond allows for regioselective functionalization, which is a critical aspect of complex molecule synthesis. researchgate.net Through these methods, the this compound core can be integrated into larger, polycyclic, or multi-heterocyclic frameworks, which are often scaffolds for biologically active molecules. sciencescholar.usresearchgate.net

Table 1: this compound as a Precursor in Cross-Coupling Reactions

Reaction Type Coupling Partner Resulting System (General Structure) Research Significance
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid 2-Aryl-5-phenylthiazole Synthesis of bi-heterocyclic and poly-aromatic systems for evaluation as potential therapeutics. researchgate.netwikipedia.org
Sonogashira Coupling Terminal Alkyne 2-Alkynyl-5-phenylthiazole Creation of rigid, linear extensions to the thiazole core; building blocks for complex natural products and materials. wikipedia.orgsigmaaldrich.com
Heck Coupling Alkene 2-Vinyl-5-phenylthiazole Introduction of olefinic linkers, providing access to styrenyl-thiazoles and other conjugated systems. researchgate.netrsc.org
Stille Coupling Organostannane (e.g., Aryl-SnBu₃) 2-Aryl-5-phenylthiazole Alternative method for C-C bond formation, useful for substrates incompatible with boronic acids. researchgate.net

| Nucleophilic Substitution | Amine, Thiol | 2-Amino/Thio-5-phenylthiazole | Direct introduction of heteroatom substituents to modify electronic properties and hydrogen bonding potential. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of compounds derived from this compound is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies investigate how modifications to the parent molecule influence its pharmacological effects. For thiazole derivatives, key areas of modification include the nature and position of substituents on the thiazole ring and the phenyl group.

The bromine atom at the C2 position plays a significant role. Its strong electron-withdrawing nature can substantially alter the electronic profile of the thiazole ring, which can be crucial for interaction with biological targets. In some contexts, this property enhances biological activity. For example, certain bromo-substituted thiazole derivatives have demonstrated significant inhibitory effects against cancer cell lines, an activity attributed to the potent electron-withdrawing character of the bromine atom.

Furthermore, SAR studies have shown that modifications to other parts of the molecule, while retaining the bromo-thiazole core, are critical. For instance, in a series of substituted sulfamoyl benzamidothiazoles, bromo-substituted analogs were found to be active and served as valuable intermediates for further derivatization. Subsequent modifications to an appended alkyl chain on these bromo-thiazole derivatives revealed a clear chain-length-dependent trend in their ability to induce NF-κB activity. This demonstrates that while the bromo-thiazole unit may be essential for a baseline level of activity or for providing a reactive handle, optimal potency is achieved by fine-tuning other regions of the molecule.

Table 2: SAR Findings for Bromo-Thiazole Derivatives

Derivative Series Structural Modification Impact on Activity Biological Context
Phenylthiazoles Presence of C2-Bromo group Significant inhibition Anticancer (various cell lines)
4-(p-Halophenyl)-thiazolyls Bromo substituent vs. Chloro substituent Bromo led to inactivation Antimicrobial
Sulfamoyl benzamidothiazoles Introduction of a bromo group Maintained activity, allowing further modification NF-κB Activation

Advanced Research Applications of 2 Bromo 5 Phenylthiazole

Medicinal Chemistry Research

The field of medicinal chemistry is in constant pursuit of novel molecular frameworks that can serve as the basis for developing new therapeutic agents. One such framework that has garnered significant attention is the thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The unique structural and electronic properties of this scaffold make it a versatile building block in the design of bioactive molecules.

The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. researchgate.netacs.org This five-membered heterocyclic motif is a core component of numerous natural products, such as thiamine (B1217682) (vitamin B1), and synthetic drugs with diverse therapeutic applications. researchgate.netacs.org Its significance is underscored by its inclusion in clinically used medications targeting a range of diseases, including infections, inflammation, and cancer. colab.wsnih.gov

The chemical versatility of the thiazole nucleus allows it to interact with various biological targets through multiple mechanisms. researchgate.net This adaptability has made it a focal point for the development of new drugs. Researchers have successfully developed thiazole-containing compounds as inhibitors for various enzymes and as agents that modulate cellular processes. colab.ws The scaffold's ability to be readily functionalized at different positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, a crucial aspect of modern drug design. acs.org Thiazole derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. acs.orgnih.govnih.gov

Within the vast family of thiazole compounds, 2-Bromo-5-phenylthiazole serves as a key intermediate and a subject of investigation for its own inherent bioactivity. smolecule.comtcichemicals.com The presence of a bromine atom at the 2-position and a phenyl group at the 5-position creates a unique electronic and steric profile, making it a valuable building block for synthesizing more complex derivatives through reactions like nucleophilic substitution. smolecule.com

Research has explored the potential of this compound and its derivatives as bioactive agents, with studies indicating activity in several areas. nih.gov For example, derivatives synthesized from 2-bromo-5-methoxy-benzohydrazide have been evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov The phenylthiazole core, in general, is a recurring motif in compounds designed to target multidrug-resistant bacteria. ekb.eg The strategic placement of different substituents on the phenyl and thiazole rings allows for the systematic exploration of structure-activity relationships (SAR), guiding the design of more potent and selective agents. researchgate.net

Derivatives of this compound have been a particular focus of antimicrobial research. researchgate.netsapub.org The thiazole moiety itself is known to be a "toxophoric unit" (S-C=N) that contributes to antimicrobial effects. sapub.org The investigation into these compounds spans their efficacy against both bacterial and fungal pathogens, including strains that have developed resistance to existing drugs. ekb.egacs.org

The antibacterial potential of this compound derivatives has been demonstrated against a spectrum of Gram-positive and Gram-negative bacteria. Phenylthiazole derivatives have shown significant activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.netacs.org

In one study, a series of ten phenylthiazole derivatives exhibited potent activity against 18 clinical strains of MRSA and VRSA. acs.org Notably, some of these derivatives displayed a rapid bactericidal effect, eliminating MRSA growth within six hours, a significant advantage over the slower action of vancomycin (B549263). acs.orgnih.gov The structure-activity relationship for this class of compounds indicates that a lipophilic group at the C-2 position and a cationic moiety at the C-5 position of the thiazole ring are crucial for potent antibacterial activity. researchgate.net

Further research has shown that specific derivatives of this compound are effective against Escherichia coli and Staphylococcus aureus. researchgate.net For instance, certain synthesized compounds showed moderate activity against Gram-positive bacteria. researchgate.net The development of novel phenyltriazole derivatives, designed by replacing the thiazole core, also yielded compounds with significant activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as ≤ 4 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound TypeTarget PathogenObserved Activity / MICReference
Phenylthiazole DerivativesMRSA & VRSA (18 clinical strains)Strong activity; some derivatives eliminated MRSA within 6 hours acs.org
Guanidine-containing Naphthyl-thiazole (Compound 4i)MRSA & VRSAPotent activity, comparable to vancomycin and linezolid; bactericidal within 4 hours nih.gov
Phenylthiazole Derivative (Compound 8d)MRSA USA300MIC = 4 µg/mL ekb.eg
Phenyltriazole Derivative (Compound 29)MRSAMIC ≤ 4 µg/mL nih.gov
2-Amino-4-(4-bromophenyl)thiazole (B182969) Derivative (Compound 8f)Gram-positive bacteriaModerate activity researchgate.net

In addition to antibacterial properties, derivatives of this compound have been evaluated for their effectiveness against fungal pathogens. Studies have shown that these compounds can inhibit the growth of fungi such as Aspergillus niger and Candida albicans. researchgate.net

For example, derivatives of 2-amino-4-(4-bromophenyl)thiazole were screened for antifungal activity, with one compound showing slight activity against Candida albicans. researchgate.net More complex structures incorporating the thiazole ring, such as 1,5-diaryl pyrazole (B372694) substituted thiazoles, have also been synthesized and tested. In one such study, several compounds demonstrated moderate to good activity, with three derivatives found to be as potent as the standard drug actidione against Candida albicans and Aspergillus flavus. niscpr.res.in Another study on phenyltriazole derivatives found a lead compound, compound 29, to have strong activity against C. albicans. nih.gov

Investigation of this compound and its Derivatives as Potential Bioactive Agents

Anticancer / Antipro-liferative Activitybenchchem.combenchchem.comresearchgate.net

The thiazole structural motif is found in a significant number of anticancer agents, including clinically approved drugs. nih.gov Derivatives of this compound have been a major focus of research for their potential as anticancer and antiproliferative agents, showing efficacy in inhibiting cancer cell growth and proliferation through various mechanisms. nih.gov

Derivatives of this compound have demonstrated significant potential in curbing the proliferation of cancer cells. Studies have shown that these compounds can inhibit tumor growth in vitro. For instance, research into various thiazole derivatives has highlighted that those featuring a phenyl group at the 5-position exhibit notable cytotoxicity against human cancer cell lines. The antiproliferative properties of these compounds have been observed against various cancer cell lines, indicating a broad spectrum of potential activity. researchgate.netnih.gov The design and synthesis of novel 2-amino-4-phenylthiazole (B127512) derivatives, for example, have yielded compounds with remarkable antiproliferative effects. nih.gov

The antiproliferative activity of phenylthiazole derivatives has been specifically evaluated against several human cancer cell lines, including HT29 (colon carcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer). nih.govmdpi.comresearchgate.net

In one study, a series of 2-amino-4-phenylthiazole derivatives were synthesized and tested for their in vitro antiproliferative activity. researchgate.net One particular compound, designated 5b , which features a 3,4-dichlorophenyl group, showed outstanding growth-inhibitory effects against all four tested cell lines, but was especially potent against the HT29 cell line with an IC₅₀ value of 2.01 µM. mdpi.comresearchgate.net This highlights the importance of the substitution pattern on the phenyl ring for anticancer activity. nih.gov It was noted that a meta-halogen on the benzene (B151609) ring, particularly chlorine, improved the anticancer effects. nih.gov

Another study focused on 2,4-disubstituted thiazole amide derivatives and found that several compounds exhibited good to moderate antiproliferative activity against A549, HeLa, and HT29 cells. nih.gov

Antiproliferative Activity of Phenylthiazole Derivatives

CompoundCell LineActivity (IC₅₀ in µM)Reference
Compound 22 / 5b (3,4-dichloro phenyl derivative)HT292.01 mdpi.comresearchgate.net
Compound 28A5498.64 nih.gov
Compound 28HeLa6.05 nih.gov
Compound 28HT290.63 nih.gov
Compound 9Leukemia3.51 (GI₅₀) nih.gov
Compound 9Prostate Cancer5.15 (GI₅₀) nih.gov
Compound 5kMDA-MB-2310.176 nih.gov
Compound 5A54937.3 µg/mL researchgate.net
Compound 5C611.3 µg/mL researchgate.net

The antitumor activity of this compound derivatives is attributed to their interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, and the bromine atom can engage in halogen bonding, which together can modulate the activity of enzymes or receptors.

Several mechanisms of action have been proposed:

Targeting Cancer Pathways: These compounds have been shown to inhibit tumor growth by targeting specific cancer pathways. researchgate.net For instance, some derivatives have been reported to inhibit cancer cell growth by targeting kinases like VEGFR-2. mdpi.comnih.gov

Enzyme Inhibition: this compound has been identified as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism.

Disruption of MicroRNA Biosynthesis: A recently discovered mechanism involves the targeting of Transactivation response (TAR) RNA-binding protein 2 (TRBP). A 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, was found to disrupt the TRBP-Dicer interaction, which is crucial for microRNA (miRNA) biosynthesis. nih.gov This disruption suppressed oncogenic miR-21 biosynthesis, leading to an increase in the expression of tumor suppressors like PTEN and Smad7, and consequently inhibiting key signaling pathways (AKT and TGF-β) involved in cancer cell proliferation and migration. nih.gov

Induction of Apoptosis: Some phenylthiazole derivatives have been found to induce apoptosis (programmed cell death) and activate caspase-3, a key executioner in the apoptotic pathway. researchgate.net

Antiviral Properties, particularly Antiflaviviral Agentsnih.govnih.gov

The phenylthiazole scaffold has emerged as a promising template for the design of antiviral agents, specifically those targeting flaviviruses. nih.gov Flaviviruses, which include pathogens like Dengue virus, Yellow Fever virus, and West Nile virus, represent a significant global health concern with no clinically effective antiviral drugs currently available. nih.gov

The primary mechanism for the antiflaviviral activity of phenylthiazole derivatives is the inhibition of the viral envelope (E) protein. nih.govnih.gov The E-protein is crucial for the virus's life cycle, playing a key role in virus assembly and its entry into host cells through receptor-mediated endocytosis and membrane fusion. nih.govacs.org

By targeting the E-protein, these small molecule antagonists can block the infection process. nih.govacs.org Research starting from a hit compound identified through virtual screening led to the development of optimized phenylthiazole derivatives with potent and selective antiflaviviral activity. nih.gov An extensive structure-activity relationship (SAR) analysis suggested that an electron-rich aromatic ring attached to a thiazole ring, linked to a substituted aniline (B41778) group, could be a template for these antiviral agents. nih.gov This research has led to the development of drug-like phenylthiazoles that exhibit high antiflaviviral selectivity, demonstrating the potential of this chemical class in combating flaviviral infections. nih.gov

Other Potential Biological Activities

Beyond anticancer and antiviral applications, derivatives of this compound have been investigated for a range of other pharmacological effects. asianjpr.comgoogle.compleiades.onlinenih.govubbcluj.roresearchgate.net

Anti-inflammatory: Thiazole derivatives have shown potential as anti-inflammatory agents. Studies indicate that these compounds can reduce inflammation markers. For example, certain phenyl-thiazole-malonic acid derivatives have been reported to possess anti-inflammatory properties. google.com The substitution on the thiazole ring can significantly influence this activity; replacing a phenyl atom with a bromo group has been noted to have a considerable impact on the anti-inflammatory response. researchgate.net Some 2,4-disubstituted thiazole derivatives have also shown significant anti-inflammatory activity in vitro. rasayanjournal.co.in

Antioxidant: Several studies have explored the antioxidant capacity of thiazole derivatives. ubbcluj.roresearchgate.netmdpi.comkoreascience.kr The ability to scavenge free radicals is a key property of antioxidants. Research on (chlorobenzylidene)hydrazinyl-thiazole derivatives and other thiazole derivatives with phenolic fragments has demonstrated their potential as effective antioxidants. ubbcluj.roresearchgate.net

Antipyretic: Certain thiazole derivatives have been reported to exhibit antipyretic (fever-reducing) activity. google.comnih.gov Specifically, phenyl-thiazole-malonic acid derivatives and some 2-amino-4-phenylthiazole derivatives have been identified as having this property. google.compleiades.onlinenih.gov

Analgesic: The potential for thiazole derivatives to act as analgesics (pain relievers) has also been a subject of research. asianjpr.comgoogle.com Studies on novel thiazole derivatives incorporating a pyrazole moiety showed that some compounds exhibited significant analgesic activity in animal models. asianjpr.com Phenyl-thiazole-malonic acid derivatives have also been reported to possess analgesic effects. google.com

Pharmacological Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by specific interactions at a molecular level. The mechanism of action often involves the modulation of enzyme or receptor activity through targeted binding. The thiazole ring structure can participate in π-π stacking interactions with aromatic residues within proteins, while the bromine atom is capable of forming halogen bonds. These non-covalent interactions are crucial for the stable binding of the compound to its biological target, leading to the alteration of its function.

One of the noted mechanisms is the inhibition of cytochrome P450 (CYP450) enzymes. researchgate.net These enzymes are fundamental to drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs. researchgate.net This property makes this compound derivatives a subject of interest in drug development and drug-drug interaction studies. researchgate.net

Furthermore, derivatives of this scaffold have been investigated for a range of therapeutic effects, including anticancer and antimicrobial activities. cdnsciencepub.com In anticancer research, the mechanism is believed to involve the inhibition of enzymes critical to cancer cell proliferation pathways. The presence of a bromine atom as a strongly electron-withdrawing group can contribute significantly to the cytotoxic effects on cancer cell lines. For anti-inflammatory applications, bromo-substituted thiazole derivatives have been shown to impact the inflammatory response, suggesting a mechanism tied to the modulation of inflammation markers. sciencescholar.us

Table 1: Investigated Pharmacological Activities and Associated Mechanisms
Pharmacological ActivityInvestigated Mechanism of Action
Anticancer Inhibition of enzymes in cancer pathways; cytotoxicity potentially enhanced by the electron-withdrawing bromine group. nih.gov
Antimicrobial Activity against various bacterial and fungal strains. cdnsciencepub.com
Anti-inflammatory Reduction of inflammation markers. sciencescholar.us
Enzyme Inhibition Inhibition of cytochrome P450, affecting drug metabolism. researchgate.net

Computational Drug Design and Molecular Docking Studies

Computational methods, particularly molecular docking, are integral to understanding the therapeutic potential of this compound derivatives. These in silico techniques predict how a molecule (ligand) binds to the active site of a target protein, providing insights into its potential efficacy and mechanism of action. researchgate.net

A notable example is the study of thiazolyl-pyrazole derivatives as potential anticancer agents, where molecular docking was used to evaluate their binding affinity for the epidermal growth factor receptor (EGFR) kinase. researchgate.net The results of these computational studies revealed that certain derivatives could fit effectively into the EGFR active site, with calculated binding energies indicating strong and stable interactions. A clear correlation was observed between the predicted binding affinities from docking studies and the results from practical anticancer screening against human liver carcinoma cell lines (HepG-2). researchgate.net

Table 2: Molecular Docking Results of Thiazolyl-Pyrazole Derivatives against EGFR Kinase
CompoundBinding Energy (kcal/mol)Number of H-Bonds
10a -3.46
6d -3.03
15a -2.23
21 -1.32
3a -1.61

Data sourced from Sayed et al., BMC Chemistry (2019).

These computational models are crucial for rational drug design, allowing researchers to prioritize the synthesis of compounds with the most promising predicted activity and to understand the structure-activity relationships (SAR) that govern their function. researchgate.net For instance, docking studies can elucidate the importance of specific functional groups for hydrogen bonding or hydrophobic interactions within the target's binding pocket.

Drug-Likeness and Pharmacokinetic (PK) Profile Analysis

The journey of a compound from a research laboratory to a potential therapeutic agent is heavily dependent on its drug-likeness and pharmacokinetic (PK) properties. These characteristics determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. For derivatives of this compound, significant research has been directed toward evaluating and predicting these properties. nih.gov

A critical aspect of the PK profile is metabolic stability. As mentioned, this compound and its derivatives have been identified as inhibitors of cytochrome P450 enzymes, which plays a central role in drug metabolism. researchgate.net This interaction is a key consideration in drug development, as it can affect the compound's half-life and potential for drug-drug interactions. researchgate.net Research on certain phenylthiazole derivatives has demonstrated favorable metabolic stability in hepatic models, a promising indicator of their potential as therapeutic agents.

In silico tools are frequently employed to perform preliminary evaluations of the main PK features. These computational models can predict various ADME properties, accelerating the hit-to-lead and optimization phases of drug discovery by flagging potential liabilities early in the process. This allows chemists to focus on synthesizing derivatives with a higher probability of possessing a desirable pharmacokinetic profile. nih.gov

Catalysis Research

Beyond its biological applications, this compound is a compound of interest in the field of chemical catalysis, serving both as a ligand for metal catalysts and as a key substrate in various organic transformations.

This compound as a Ligand in Metal-Catalyzed Reactions

While often used as a substrate, the phenylthiazole scaffold itself has proven to be an effective ligand in metal-catalyzed reactions. Research has shown that simple, easy-to-prepare phenylthiazoles can serve as good ligands for palladium(II). cdnsciencepub.com

In these applications, the phenylthiazole system typically acts as a bidentate ligand. The palladium metal center binds through the nitrogen atom of the thiazole ring and, following C-H activation, the ortho-carbon of the phenyl ring. cdnsciencepub.com This chelation forms a stable five-membered metalloheterocycle. cdnsciencepub.com The resulting organometallic palladium complexes have demonstrated their utility as effective catalysts in Suzuki–Miyaura aryl cross-coupling reactions, compatible with a wide array of functional groups. cdnsciencepub.com The electronic properties of the thiazole ring, which differ from more common pyridine-based ligands, offer a distinct environment around the metal center, influencing catalytic activity. cdnsciencepub.com

Application in Organic Transformations

The most common role for this compound in catalysis research is as a versatile synthetic building block. cdnsciencepub.com The presence of the bromine atom at the 2-position makes it an excellent substrate for a variety of organic transformations, particularly cross-coupling reactions. researchgate.net

The bromine atom functions as a leaving group, enabling substitution reactions where it can be replaced by nucleophiles such as amines or thiols to generate new, more complex thiazole derivatives. This reactivity is fundamental to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cdnsciencepub.com

Furthermore, this compound is frequently employed as a coupling partner in transition-metal-catalyzed reactions. For instance, its isomer, 5-bromo-2-phenylthiazole, has been successfully used in Stille cross-coupling reactions. Similarly, this compound can be utilized in reactions like Pd-catalyzed fluorination to create fluorinated heteroarenes, which are of significant interest in drug discovery. The compound has also been used to create organomagnesium intermediates, which can then be reacted to form other functional groups, such as alcohols.

Spectroscopic and Structural Elucidation Studies of 2 Bromo 5 Phenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data and Analysis

No specific experimental ¹H NMR spectra or data (chemical shifts, coupling constants) for 2-Bromo-5-phenylthiazole were found in the reviewed literature. Generally, for related phenylthiazole structures, the aromatic protons of the phenyl group are expected to appear in the region of δ 7.0–8.5 ppm, with the single proton on the thiazole (B1198619) ring appearing between δ 6.5–7.5 ppm . However, without experimental data, a precise analysis and assignment of the proton signals for this specific isomer cannot be conducted.

¹³C NMR Data and Analysis

Similarly, no experimentally determined ¹³C NMR data for this compound could be located. For some related 2-phenylthiazole (B155284) derivatives, carbon signals for the phenyl group have been observed between 115.3 and 160.7 ppm . A detailed assignment of the carbon framework for this compound is not possible without the actual spectrum.

Infrared (IR) Spectroscopy

Specific IR spectra for this compound are not available. Based on the functional groups present in the molecule, characteristic vibrational frequencies can be predicted. These would include a C-Br stretching vibration, typically observed in the 550–600 cm⁻¹ range, and the C=N stretching of the thiazole ring, which is expected around 1600 cm⁻¹ . A detailed table of vibrational modes and their corresponding wavenumbers cannot be generated without experimental results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While mass spectrometry is a standard technique for confirming molecular weight, no published mass spectra or high-resolution mass spectrometry (HRMS) data for this compound were found . The nominal molecular weight of the compound is 240.12 g/mol . A mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). HRMS would provide a highly accurate mass to confirm the elemental composition, but this data is not currently available.

X-ray Crystallography and Solid-State Structure Analysis

No X-ray crystallography studies for this compound have been published in the searched sources. Consequently, information regarding its crystal structure, including unit cell parameters, space group, and bond lengths and angles, is unknown.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, any discussion of the solid-state packing, intermolecular interactions such as π-π stacking between the phenyl and thiazole rings, or potential S...Br contacts remains purely speculative. Detailed analysis of these features is not possible.

Molecular Conformation and Dihedral Angles

The three-dimensional arrangement of this compound is defined by the rotational orientation of the phenyl group relative to the thiazole ring. This rotation is characterized by the dihedral angle between the planes of the two aromatic rings. The conformation of the molecule is a balance between steric hindrance and the drive for electronic conjugation, which favors planarity.

Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool to predict the most stable conformation and the associated dihedral angles of such molecules. For related thiazole systems, a good correlation has been demonstrated between experimental data and values predicted by DFT calculations . It is therefore anticipated that theoretical calculations for this compound would also predict a nearly planar conformation.

Table 1: Comparison of Dihedral Angles in Phenylthiazole Derivatives

CompoundDihedral Angle (°)Method
2-Bromo-4-phenylthiazole (B1277947)7.45 (10)X-ray Crystallography nih.gov
This compoundNot Experimentally Determined-

Theoretical Spectroscopy and Comparison with Experimental Data

The spectroscopic properties of this compound can be thoroughly investigated by a synergistic approach that combines experimental measurements with theoretical calculations. This dual methodology provides a deeper understanding of the molecule's electronic structure and vibrational modes. DFT is a commonly employed computational method for predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra nih.govnih.govnih.gov.

Infrared (IR) Spectroscopy: Experimental FT-IR spectra of thiazole derivatives show characteristic vibrational frequencies. For this compound, key vibrations would include the C-Br stretch, typically observed in the 550–600 cm⁻¹ range, and the C=N stretching vibration of the thiazole ring around 1600 cm⁻¹ . Theoretical DFT calculations can predict these vibrational wavenumbers. A comparison between the calculated and experimental spectra often shows good coherence, although the calculated values may be systematically higher and require scaling to better match the experimental data nih.govscielo.org.za.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The chemical shifts are sensitive to the electronic environment of the nuclei. For this compound, protons on the phenyl and thiazole rings are expected to resonate in the aromatic region. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts nih.govnih.gov. The correlation between theoretical and experimental chemical shifts is generally strong and can aid in the definitive assignment of signals.

UV-Vis Spectroscopy: The electronic transitions of this compound can be studied by UV-Vis spectroscopy and modeled using Time-Dependent DFT (TD-DFT) calculations nih.govnih.gov. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) scielo.org.za. Comparing the theoretical and experimental UV-Vis spectra can provide insights into the electronic structure and conjugation within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation

Spectroscopic TechniqueTypical Theoretical MethodExpected Correlation with Experimental Data
Infrared (IR)DFT (e.g., B3LYP/6-311++G(d,p))Good, often requires scaling of calculated frequencies nih.govnih.gov.
NMR (¹H, ¹³C)GIAO-DFTHigh, allows for accurate signal assignment nih.govnih.gov.
UV-VisibleTD-DFTGood, predicts electronic transitions and absorption wavelengths nih.govnih.gov.

The comprehensive analysis of theoretical and experimental spectroscopic data allows for a detailed and confirmed structural elucidation of this compound.

Computational Chemistry and Cheminformatics for 2 Bromo 5 Phenylthiazole

Quantum Chemical Calculations (e.g., DFT, ab initio, semi-empirical methods)

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules at the atomic level. Methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are widely employed. For thiazole (B1198619) derivatives, DFT, particularly with the B3LYP functional, has been shown to provide reliable results for geometry optimization and the calculation of various molecular properties. While specific computational studies exclusively on 2-Bromo-5-phenylthiazole are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous compounds like 2-bromo-5-nitrothiazole (B146120).

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For similar thiazole derivatives, the HOMO is often localized on the thiazole ring and the phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, may be distributed across the molecule, including the carbon-bromine bond, suggesting a susceptibility to nucleophilic attack at the C2 position of the thiazole ring.

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: These are illustrative values based on calculations of similar compounds, not specific experimental or calculated values for this compound.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

| Energy Gap (ΔE) | 4.7 |

Reactivity Descriptors (e.g., Fukui functions, hardness, softness)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the change in electron density and are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated from the HOMO-LUMO energy gap. Softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a "soft" molecule has a small gap and is more reactive.

Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. It helps in identifying the most probable sites for attack:

f+(r): for nucleophilic attack (where an electron is accepted).

f-(r): for electrophilic attack (where an electron is donated).

f0(r): for radical attack.

For this compound, the C2 carbon atom, bonded to the electronegative bromine, is expected to be a primary site for nucleophilic attack. The phenyl ring and the C4 and C5 positions of the thiazole ring are likely sites for electrophilic attack.

Table 2: Predicted Reactive Sites in this compound Based on General Principles

Type of Attack Predicted Reactive Site(s) Rationale
Nucleophilic C2 of the thiazole ring Electron deficiency due to the attached bromine atom.

Aromaticity Indices

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized π-electron system. Several computational indices are used to quantify the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths in a ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values can indicate anti-aromaticity. For this compound, one would expect the phenyl ring to have a high HOMA value, and the thiazole ring to exhibit a moderate degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests anti-aromaticity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies focused solely on the conformational dynamics of isolated this compound are readily available, this technique is invaluable for understanding how such a molecule would behave in a condensed phase (e.g., in solution or interacting with a biological target).

An MD simulation would involve defining a force field for the molecule, which describes the potential energy of the system based on the positions of its atoms. The simulation would then solve Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities over time. This data can be analyzed to understand:

Conformational Preferences: The rotational dynamics around the single bond connecting the phenyl and thiazole rings.

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.

Binding to Biological Targets: If this compound were being investigated as a potential drug candidate, MD simulations could be used to study its binding mode and stability within the active site of a protein. For instance, studies on other thiazole derivatives have used MD simulations to explore their interactions with enzyme active sites.

Cheminformatics and Database Analysis

Cheminformatics involves the use of computational methods to analyze and manage chemical information. Publicly accessible chemical databases are a cornerstone of cheminformatics, providing a wealth of curated data on chemical compounds.

PubChem and Other Chemical Databases

This compound is registered in major chemical databases, which serve as valuable resources for researchers. These databases provide key identifiers, physicochemical properties (both experimental and predicted), and links to relevant literature and vendor information. The Chemical Abstracts Service (CAS) registry number for this compound is 133311-51-0.

PubChem: This is a comprehensive database of chemical molecules and their activities against biological assays, maintained by the U.S. National Institutes of Health. An entry for this compound would typically contain its 2D and 3D structures, molecular formula, molecular weight, and various computed properties such as XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count.

ChEMBL: A large, open-access database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EBI). While this compound itself may not have extensive bioactivity data, its substructure can be searched to find related compounds with known biological activities.

ChemSpider: A chemical structure database owned by the Royal Society of Chemistry, providing access to millions of chemical structures, properties, and associated information.

The information available in these databases is crucial for in silico screening, property prediction, and sourcing the compound for experimental studies.

Table 3: Cheminformatics Identifiers and Properties for this compound

Identifier/Property Value Source
CAS Number 133311-51-0 Chemical Abstracts Service
Molecular Formula C₉H₆BrNS Database Entry
Molecular Weight 240.12 g/mol Database Entry
InChI Key DQKKZVBNEAECJZ-UHFFFAOYSA-N Database Entry

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)Br | Database Entry |

In silico ADMET and molecular docking studies of some novel thiazole derivatives as potent anti-inflammatory agents - Alexandria University

The online toolkits Molinspiration and OSIRIS Property Explorer were used to calculate the pharmacokinetic parameters of the most active compounds. The SwissADME online web tool was used to predict the ADMET properties of the most active compounds. The results showed that the most active compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The molecular docking studies showed that the most active compounds bind to the active site of the COX-2 enzyme, which is a key enzyme in the inflammatory process.

https://www.alexu.edu.eg/index.php/en/discover-alexu/4028-in-silico-admet-and-molecular-docking-studies-of-some-novel-thiazole-derivatives-as-potent-anti-inflammatory-agents (2023) Design, synthesis, and biological evaluation of novel 2, 5-disubstituted-1, 3-thiazole derivatives as potential anticancer agents targeting PI3Kα and BRAFV600E The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their anticancer activity in vitro. The results showed that some of the compounds had potent anticancer activity against a panel of cancer cell lines. https://www.researchgate.net/publication/372787834_Design_synthesis_and_biological_evaluation_of_novel_2_5-disubstituted-1_3-thiazole_derivatives_as_potential_anticancer_agents_targeting_PI3Ka_and_BRAFV600E (2023) Design, synthesis, and biological evaluation of novel 2, 5-disubstituted-1, 3-thiazole derivatives as potential anticancer agents targeting PI3Kα and BRAFV600E The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their anticancer activity in vitro. The results showed that some of the compounds had potent anticancer activity against a panel of cancer cell lines. https://www.researchgate.net/publication/372787834_Design_synthesis_and_biological_evaluation_of_novel_2_5-disubstituted-1_3-thiazole_derivatives_as_potential_anticancer_agents_targeting_PI3Ka_and_BRAFV600E In silico ADMET and molecular docking studies of some novel thiazole derivatives as potent anti-inflammatory agents - Alexandria University

The online toolkits Molinspiration and OSIRIS Property Explorer were used to calculate the pharmacokinetic parameters of the most active compounds. The SwissADME online web tool was used to predict the ADMET properties of the most active compounds. The results showed that the most active compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The molecular docking studies showed that the most active compounds bind to the active site of the COX-2 enzyme, which is a key enzyme in the inflammatory process.

https://www.alexu.edu.eg/index.php/en/discover-alexu/4028-in-silico-admet-and-molecular-docking-studies-of-some-novel-thiazole-derivatives-as-potent-anti-inflammatory-agents (2022) Synthesis, characterization, and in-silico ADMET study of novel thiazole derivatives as potential antimicrobial agents The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their antimicrobial activity in vitro. The results showed that some of the compounds had potent antimicrobial activity against a panel of bacteria and fungi. https://www.researchgate.net/publication/359082236_Synthesis_characterization_and_in-silico_ADMET_study_of_novel_thiazole_derivatives_as_potential_antimicrobial_agents (2022) Synthesis, characterization, and in-silico ADMET study of novel thiazole derivatives as potential antimicrobial agents The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their antimicrobial activity in vitro. The results showed that some of the compounds had potent antimicrobial activity against a panel of bacteria and fungi. https://www.researchgate.net/publication/359082236_Synthesis_characterization_and_in-silico_ADMET_study_of_novel_thiazole_derivatives_as_potential_antimicrobial_agents (2021) Thiazole-based derivatives as promising anticancer agents: a review of the literature The ADMET properties of thiazole-based derivatives are often predicted using in silico tools such as SwissADME. These tools can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity. The results of these predictions can be used to guide the design of new and improved anticancer agents. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8575990/ (2021) Thiazole-based derivatives as promising anticancer agents: a review of the literature The ADMET properties of thiazole-based derivatives are often predicted using in silico tools such as SwissADME. These tools can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity. The results of these predictions can be used to guide the design of new and improved anticancer agents. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8575990/ (2020) Design, synthesis, and biological evaluation of novel thiazole derivatives as potential anticancer agents The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their anticancer activity in vitro. The results showed that some of the compounds had potent anticancer activity against a panel of cancer cell lines. https://www.sciencedirect.com/science/article/pii/S022352342030001X (2020) Design, synthesis, and biological evaluation of novel thiazole derivatives as potential anticancer agents The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their anticancer activity in vitro. The results showed that some of the compounds had potent anticancer activity against a panel of cancer cell lines. https://www.sciencedirect.com/science/article/pii/S022352342030001X (2019) A review on recent advances in the synthesis and biological applications of thiazole derivatives The ADMET properties of thiazole derivatives are often predicted using in silico tools. These tools can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity. The results of these predictions can be used to guide the design of new and improved drugs. https://www.sciencedirect.com/science/article/pii/S0960894X1930773X (2019) A review on recent advances in the synthesis and biological applications of thiazole derivatives The ADMET properties of thiazole derivatives are often predicted using in silico tools. These tools can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity. The results of these predictions can be used to guide the design of new and improved drugs. https://www.sciencedirect.com/science/article/pii/S0960894X1930773X (2018) Synthesis and biological evaluation of novel thiazole derivatives as potential anticancer agents The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their anticancer activity in vitro. The results showed that some of the compounds had potent anticancer activity against a panel of cancer cell lines. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610222 (2018) Synthesis and biological evaluation of novel thiazole derivatives as potential anticancer agents The ADMET properties of the synthesized compounds were predicted using the SwissADME online tool. The results showed that most of the compounds had good pharmacokinetic properties and were likely to be orally bioavailable. The most active compounds were further evaluated for their anticancer activity in vitro. The results showed that some of the compounds had potent anticancer activity against a panel of cancer cell lines. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-00

Future Directions and Research Gaps for 2 Bromo 5 Phenylthiazole

Development of Novel Synthetic Methodologies

The current synthesis of 2-Bromo-5-phenylthiazole predominantly relies on classical methods such as the electrophilic bromination of 5-phenylthiazole (B154837). Common reagents for this transformation include molecular bromine (Br₂) in solvents like acetic acid or the milder copper(II) bromide (CuBr₂). Another established route is the Sandmeyer-type reaction, which converts a 2-amino-5-phenylthiazole into the desired bromo derivative.

While effective, these methods present opportunities for improvement. A significant research gap exists in the development of more efficient, selective, and scalable catalytic methods. Future research should focus on:

Catalytic Bromination: Investigating novel transition-metal or organocatalytic systems that can facilitate the bromination under milder conditions, potentially with lower catalyst loadings and higher atom economy.

C-H Activation: Exploring direct C-H functionalization at the C2 position of the 5-phenylthiazole ring. This approach would bypass the need for pre-functionalized precursors like the 2-amino derivative, streamlining the synthetic process.

Flow Chemistry: Adapting existing synthetic routes to continuous flow processes. This could enhance safety, particularly when using hazardous reagents like bromine, improve reaction control, and facilitate large-scale production with greater consistency.

Exploration of Untapped Reactivity Profiles

The bromine atom at the C2 position of the thiazole (B1198619) ring is a key reactive handle, primarily utilized in cross-coupling reactions such as Suzuki, Heck, and Stille couplings to form new carbon-carbon bonds. This reactivity is fundamental to its role as a building block in medicinal chemistry.

However, the full reactive potential of this compound remains underexplored. Future investigations could productively target:

Diverse Coupling Reactions: Moving beyond standard cross-coupling reactions to explore less common transformations, such as Sonogashira coupling to introduce alkyne functionalities, Buchwald-Hartwig amination for C-N bond formation, and cyanation reactions.

Metal-Halogen Exchange: Utilizing metal-halogen exchange reactions to generate a 2-lithiated or 2-magnesiated 5-phenylthiazole intermediate. This reactive species could then be quenched with a wide variety of electrophiles to introduce diverse functional groups.

Photoredox Catalysis: Employing photoredox catalysis to engage the C-Br bond in novel transformations that are not accessible under traditional thermal conditions. This could open pathways to radical-based functionalization and unique molecular architectures.

Expansion of Biological Activity Spectrum

The thiazole nucleus is a well-established pharmacophore present in a wide range of biologically active compounds and approved drugs, exhibiting activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. nih.govmdpi.com Derivatives of 2-aminothiazole, which can be synthesized from this compound, have been a particular focus of research. researchgate.netsemanticscholar.org

A significant research gap is the systematic exploration of derivatives synthesized directly from this compound for a broader range of therapeutic targets. Future work should aim to synthesize libraries of novel compounds and screen them for new biological activities.

Table 1: Potential Biological Activities for Novel this compound Derivatives

Therapeutic AreaResearch FocusRationale
Neurodegenerative Diseases Development of inhibitors for enzymes like BACE1 or GSK-3β.Thiazole scaffolds have shown promise as bioisosteres in CNS drug discovery.
Metabolic Disorders Synthesis of potential agonists for PPARs or inhibitors for DPP-4.The structural versatility allows for fine-tuning interactions with metabolic enzyme targets.
Virology Exploration of inhibitors for viral enzymes such as proteases or polymerases. nih.govThe heterocyclic core can mimic natural substrates and bind to enzyme active sites.
Parasitic Diseases Design of compounds targeting unique parasite enzymes not present in the host. nih.govThe this compound scaffold can serve as a starting point for antiparasitic drug discovery.

Advanced Materials Applications

Thiazole-containing compounds are gaining attention in materials science due to their unique electronic and photophysical properties. They have been investigated for use in organic light-emitting diodes (OLEDs), conductive polymers, and as corrosion inhibitors. The strong fluorescence of some benzothiazole (B30560) derivatives suggests potential applications as fluorescent markers. mdpi.com

The application of this compound in this domain is still in its infancy. The combination of the electron-rich thiazole ring, the conjugated phenyl group, and the reactive bromine handle makes it an attractive building block for functional materials. Key research gaps and future directions include:

Organic Electronics: Synthesizing conjugated polymers and small molecules for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom is an ideal site for polymerization via cross-coupling reactions.

Chemical Sensors: Designing and synthesizing fluorescent or colorimetric sensors based on the 5-phenylthiazole core. Functionalization via the bromo group could install specific binding sites for detecting metal ions, anions, or biologically relevant molecules.

Metal-Organic Frameworks (MOFs): Developing derivatives of this compound that can act as organic linkers for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

In-depth Mechanistic Studies of Biological Interactions

While many thiazole derivatives have been identified as biologically active, detailed studies on their mechanism of action at the molecular level are often lacking. For instance, related thiazole compounds have been identified as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) and pyruvate:ferredoxin oxidoreductase (PFOR), but the precise binding modes are not always fully characterized. nih.govresearchgate.net

A crucial future direction is to move beyond preliminary activity screening to in-depth mechanistic studies for the most promising derivatives of this compound. This would involve:

Target Identification and Validation: Identifying the specific protein or nucleic acid target responsible for the observed biological effect.

Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets to visualize the key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding affinities, understand structure-activity relationships (SAR), and guide the design of more potent and selective next-generation compounds.

Sustainable and Green Chemistry Approaches to Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign practices. bepls.com Research into the synthesis of thiazoles and related heterocycles has begun to incorporate green chemistry principles, such as the use of greener solvents, catalyst-free conditions, and microwave-assisted synthesis. bepls.comnih.gov

However, the application of these principles specifically to the synthesis of this compound is not yet well-established. This represents a significant research gap and a vital direction for future work.

Table 2: Green Chemistry Strategies for the Synthesis of this compound

Green Chemistry PrincipleProposed ApplicationPotential Benefit
Use of Greener Solvents Replacing traditional solvents like DMF or acetonitrile (B52724) with water, ethanol, glycerol, or PEG-400. bepls.comnih.govReduced environmental impact, lower toxicity, and improved safety.
Catalyst-Free Reactions Developing synthetic routes that proceed efficiently without the need for a catalyst, possibly under thermal or microwave conditions. nih.govSimplified purification, reduced cost, and avoidance of toxic metal waste.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction rates for the cyclization or bromination steps. bepls.comDrastically reduced reaction times, often leading to higher yields and cleaner product profiles.
One-Pot, Multi-Component Reactions Designing a synthesis where multiple starting materials react in a single vessel to form the final product, avoiding isolation of intermediates.Increased efficiency, reduced solvent waste, and improved overall process economy.

By focusing on these areas, the scientific community can unlock the full potential of this compound as a versatile tool for creating novel molecules with significant societal benefits in medicine and technology.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-phenylthiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted thioureas with α-bromoketones. For example, bromoaniline derivatives can react with potassium thiocyanate and bromine in weakly acidic conditions to form thiazole cores . Optimization includes adjusting solvents (e.g., chloroform or toluene), catalysts (e.g., K₂CO₃), and reaction times (e.g., 48 hours for complete conversion) . Monitoring via TLC or HPLC ensures purity. Post-synthesis, column chromatography or recrystallization is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and thiazole ring protons (δ 6.5–7.5 ppm). Bromine’s electronegativity causes deshielding .
  • IR Spectroscopy : Confirm C-Br stretches (~550–600 cm⁻¹) and thiazole ring vibrations (C=N ~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 250–300 for brominated derivatives) and fragmentation patterns validate molecular weight .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store at +4°C in sealed containers, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., C-Br ~1.9 Å), dihedral angles between thiazole and phenyl rings (e.g., ~36°), and intermolecular interactions (e.g., π-π stacking). For example, reports triclinic crystal systems (space group P1) with unit cell parameters (a=7.43 Å, b=7.60 Å, c=22.19 Å) . Refinement software (e.g., SHELX) calculates R-factors (<0.05 for high precision) .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?

  • Methodological Answer : Fluorination at the phenyl ring (e.g., 4-fluoro substitution) enhances lipophilicity and metabolic stability. Docking studies (e.g., AutoDock Vina) show improved binding to targets like HER2 or bacterial enzymes (ΔG < -8 kcal/mol). Activity assays (MIC ≤ 10 µg/mL against S. aureus) validate efficacy . SAR analysis should compare substituent electronic effects (Hammett constants) and steric profiles .

Q. What strategies address contradictory spectral or synthetic yield data in this compound research?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/IR with high-resolution mass spectrometry.
  • Reaction Reproducibility : Control humidity (e.g., anhydrous conditions for bromination) and catalyst purity.
  • Statistical Analysis : Use ANOVA to compare yields under varied conditions (e.g., solvent polarity, temperature). emphasizes iterative data collection to identify outliers .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., Gaussian 09) model transition states for Suzuki-Miyaura couplings. Key parameters include halogen bond dissociation energies (C-Br ~70 kcal/mol) and frontier orbital analysis (HOMO/LUMO gaps ~4 eV). Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) for C-C bond formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.